2-(3-Fluorobenzoyl)cyclopentane-1-carboxylic acid
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Overview
Description
2-(3-Fluorobenzoyl)cyclopentane-1-carboxylic acid is a chemical compound with the molecular formula C13H13FO3. This compound is known for its chiral nature, often existing as a mixture of enantiomers .
Preparation Methods
One common method involves the reaction of cyclopentanone with 3-fluorobenzoyl chloride in the presence of a base, followed by hydrolysis to yield the desired carboxylic acid . Industrial production methods may involve optimized reaction conditions to increase yield and purity, such as controlled temperature and pressure settings .
Chemical Reactions Analysis
2-(3-Fluorobenzoyl)cyclopentane-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The fluorine atom in the benzoyl group can be substituted with other functional groups under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions . Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
2-(3-Fluorobenzoyl)cyclopentane-1-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: The compound’s chiral nature makes it useful in studying enantiomeric interactions in biological systems.
Medicine: Potential therapeutic applications are being explored, particularly in the development of new pharmaceuticals.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 2-(3-Fluorobenzoyl)cyclopentane-1-carboxylic acid exerts its effects involves interactions with specific molecular targets. The fluorobenzoyl group can interact with various enzymes and receptors, influencing biochemical pathways. These interactions can lead to changes in cellular processes, making the compound valuable in drug development and other applications .
Comparison with Similar Compounds
When compared to similar compounds, 2-(3-Fluorobenzoyl)cyclopentane-1-carboxylic acid stands out due to its unique combination of a cyclopentane ring and a fluorobenzoyl group. Similar compounds include:
cis-2-(3-Fluorobenzoyl)cyclopentane-1-carboxylic acid: Differing in the spatial arrangement of atoms, this compound has distinct properties and applications.
trans-2-(3-Fluorobenzoyl)cyclopentane-1-carboxylic acid: Another stereoisomer with unique characteristics.
These comparisons highlight the importance of stereochemistry in determining the properties and applications of these compounds.
Properties
IUPAC Name |
2-(3-fluorobenzoyl)cyclopentane-1-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13FO3/c14-9-4-1-3-8(7-9)12(15)10-5-2-6-11(10)13(16)17/h1,3-4,7,10-11H,2,5-6H2,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YWYRHYHQPXIURO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C(C1)C(=O)O)C(=O)C2=CC(=CC=C2)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13FO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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